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Compound of Interest |

Compound Name: 4-Chloro-4'-ethylbenzophenone
CAS No.: 71766-56-8
Cat. No.: B1302642
- 7

Context: Fenofibrate API Synthesis Intermediate Analysis Version: 2.1 | Methodology: High-
Field NMR (400 MHz+)

Executive Summary & Structural Context

4-Chloro-4'-ethylbenzophenone (CAS: 64248-62-0) is the structural scaffold for Fenofibrate,
a widely used lipid-lowering agent. In drug development, the purity of this intermediate is non-
negotiable; regioisomeric impurities (ortho/meta isomers) introduced during the Friedel-Crafts
acylation step are notoriously difficult to separate downstream.

This guide provides a definitive assignment of the 1H and 13C NMR spectra, specifically
distinguishing the two distinct AA'BB' aromatic systems and identifying common synthetic
impurities.

Synthetic Pathway & Impurity Logic

The compound is typically synthesized via Friedel-Crafts acylation.[1][2][3][4][5][6]
Understanding this mechanism is required to predict the impurity profile in the NMR spectrum.

e Reaction: 4-Chlorobenzoyl chloride + Ethylbenzene (

catalyst).
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» Regioselectivity: The ethyl group directs ortho/para. Steric hindrance favors para, but ortho
isomers (2-5%) are common byproducts.

o Over-alkylation: Presence of diethylbenzophenone (disproportionation) is a known risk.
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Figure 1: Synthetic workflow highlighting the origin of regioisomeric impurities detectable by
NMR.

Experimental Protocol: Sample Preparation

Reproducibility in NMR relies on consistent solvation to prevent chemical shift drifting due to
concentration or solvent effects (e.g.,

-stacking).

Protocol 2A: Standard Characterization

e Solvent: Chloroform-d (

) is preferred over DMSO-
for this lipophilic molecule to avoid viscosity broadening and to match standard library data.

e Concentration:

o 1H NMR: Dissolve 10-15 mg of sample in 0.6 mL

o 13C NMR: Dissolve 40-60 mg of sample in 0.6 mL

» Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm).
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e Acquisition:
o Relaxation delay (

): Set to
seconds to ensure accurate integration of aromatic protons.

o Scans: 16 (1H) / 512+ (13C).

1H NMR Spectrum Analysis (400 MHz, )

The spectrum is defined by two distinct regions: the aliphatic ethyl group and the complex
aromatic region containing two overlapping AA'BB' systems.

The Aliphatic Region (Ethyl Group)

This region confirms the presence of the ethyl chain and is the primary integration reference.

Chemical Shift .
Coupling (
( Multiplicity Integral Assighment
» Hz)
» Ppm)
1.28 Triplet (%) 3H
2.73 Quartet (q) 2H

Diagnostic Check: If the integral ratio deviates from 3:2, check for solvent peaks
(water/ethanol) or the presence of diethyl impurities.

The Aromatic Region (7.0 — 7.8 ppm)

This region contains 8 protons forming two distinct AA'BB' systems (often appearing as
pseudo-doublets).

» Ring A (Chlorine substituted): Electron-withdrawing Cl and C=0.

¢ Ring B (Ethyl substituted): Electron-donating Et vs Electron-withdrawing C=0.
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Assignment Logic: The carbonyl group is strongly deshielding (anisotropy), shifting ortho
protons downfield (~7.7 ppm). The ethyl group is shielding relative to the carbonyl.

Shift (
Pattern Assignment (Ring)  Structural Logic
» Ppm)

Ortho to C=0;
7.75-7.78 Pseudo-doublet H-2, H-6 (Ring A) Deshielded by

anisotropy.

Ortho to C=0;
Deshielded, but

7.71-7.74 Pseudo-doublet H-2', H-6' (Ring B) slightly less than Ring
A due to Et donor

effect.

Ortho to ClI; Cl has -I

(inductive) and +M
7.44 -7.48 Pseudo-doublet H-3, H-5 (Ring A) (resonance) effects.

Net effect is less

shielding than alkyl.

Ortho to Ethyl; Alkyl

group is electron-
7.29 -7.33 Pseudo-doublet H-3', H-5' (Ring B) donating (+1),

shielding these

protons significantly.

Expert Insight (The "Roofing" Effect): These are not true doublets. They are second-order
systems. On lower field instruments (300 MHz), the "roofing effect” (inner lines taller than outer
lines) will point towards the coupling partners.

e The signal at 7.71 roofs toward 7.31.
e The signal at 7.76 roofs toward 7.46.

e Use this roofing to pair the signals if 2D COSY is unavailable.
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13C NMR Spectrum Analysis (100 MHz, )

The carbon spectrum provides the "skeleton" of the molecule. There are 11 unique signals for

this 15-carbon molecule due to symmetry.

Key Signals

Shift (
Type Assignment Notes
» Ppm)
Diagnostic peak.[7]
Shifts <190 ppm
195.2 Quaternary (C) C=0 (Carbonyl) indicate loss of
conjugation or
reduction.
Deshielded by alkyl
149.8 Quaternary (C) C-4' (Ipso to Et)
attachment.
Cl-substituted carbons
139.0 Quaternary (C) C-4 (Ipso to Cl) typically appear ~135-
140 ppm.
135.8 Quaternary (C) C-1 (Ipso to C=0) Ring A (Cl side).
134.9 Quaternary (C) C-1' (Ipso to C=0) Ring B (Et side).
Four signals
) representing the 4
130.0 - 131.5 CH Aromatic CH ) ]
pairs of equivalent
carbons.
29.1 Methylene Benzylic carbon.
15.3 Methyl Terminal methyl.

Quality Control: Impurity Profiling

In a drug development context, identifying what is wrong is as important as confirming what is

right.
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The "Ortho" Isomer (2-Chloro-4'-ethylbenzophenone or
4-Chloro-2'-ethyl...)

Friedel-Crafts acylation yields small amounts of ortho-substitution.

» Detection: Look for a small singlet or doublet shifted slightly upfield in the aliphatic region

(due to steric crowding changing the magnetic environment) or additional low-intensity
signals in the 7.8-8.0 ppm region (steric hindrance twists the ring, altering anisotropy).

Unreacted Starting Material

o Ethylbenzene: Look for a multiplet at ~7.2 ppm (mono-substituted benzene) and lack of the
195 ppm carbonyl signal.

» 4-Chlorobenzoyl Chloride: This hydrolyzes to the acid, often appearing as a broad singlet
(OH) >10 ppm or shifting the aromatic peaks.

Workflow Visualization for Assignment

The following decision tree assists in assigning the aromatic protons, the most challenging part
of this analysis.
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Aromatic Region (7.0 - 7.9 ppm)

Is the signal > 7.6 ppm?

Ortho to Carbonyl (Deshielded) Meta to Carbonyl (Shielded)

Compare Chemical Shift Compare Chemical Shift
Mwnﬂeld lslightly Upfield i)ownfielwield
~7.77 ppm: Ring A (Cl side) ~7.72 ppm: Ring B (Et side) ~7.46 ppm: Ring A (Cl side) ~7.31 ppm: Ring B (Et side)
(Inductive withdrawal of CI) (Donating effect of Et mitigates) (Cl is less shielding than Alkyl) (Alkyl is strongly shielding)
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Figure 2: Logic gate for assigning the four distinct aromatic environments based on substituent
electronic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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